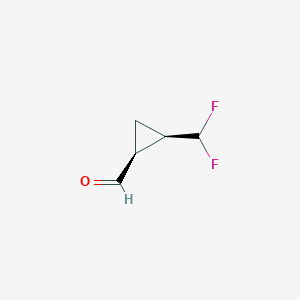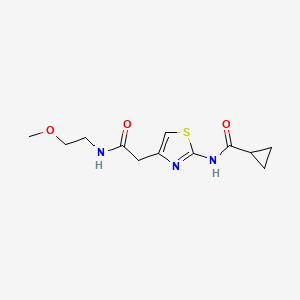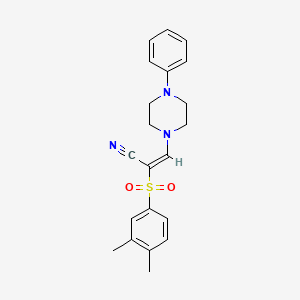![molecular formula C13H19NO4 B2956349 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid CAS No. 2305255-33-6](/img/structure/B2956349.png)
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid is a compound that is commonly known as telcagepant. It is a small molecule antagonist of calcitonin gene-related peptide (CGRP) receptor, which is a promising therapeutic target for the treatment of migraine. Telcagepant has been extensively studied for its potential as a migraine treatment, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions are of great interest to researchers in the field.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Transformations
Efficient Synthesis Methods : Research into efficient synthesis methods for complex organic compounds is crucial for advancing chemical science. For example, the work by Trifunović et al. (2010) on the synthesis of N-substituted 1,3-oxazinan-2-ones presents an efficient, one-pot reaction method that could inform approaches to synthesizing similarly complex molecules (Trifunović et al., 2010).
Host-Guest Chemistry : The study of host-guest complexation, as explored by Kean et al. (1999), provides insights into how complex molecules interact with each other. This research can inform the development of novel drug delivery systems or materials science applications (Kean et al., 1999).
Chemical Rearrangements : The work on sulfuric acid-promoted rearrangement of 3-(N-acylamino)-substituted caran-4-one oximes by Agafontsev and Tkachev (2005) highlights the potential for chemical rearrangements in synthesizing novel compounds. Such research can be foundational for understanding the reactivity and transformation possibilities of complex organic molecules (Agafontsev & Tkachev, 2005).
Potential Applications in Material Science and Drug Development
Catalysis and Reaction Innovation : Studies like those by Bacchi et al. (2002) on palladium-catalyzed oxidative carbonylation demonstrate the importance of catalysis in organic synthesis. Such techniques could be applicable in creating building blocks for pharmaceuticals or materials (Bacchi et al., 2002).
Ring-Opening Reactions : The research on Lewis acid-catalyzed ring-opening of activated cyclopropanes by Lifchits and Charette (2008) offers insights into making complex organic molecules more accessible. This approach could be useful in synthesizing cyclic compounds with potential biological activity (Lifchits & Charette, 2008).
Eigenschaften
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-13(7-4-5-8-13)9-6-10(15)16/h4-5,7-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXDHEQEEPVQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid](/img/structure/B2956269.png)
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2956270.png)


![N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956275.png)



![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2956279.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2956282.png)

![methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride](/img/structure/B2956287.png)
![1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one](/img/structure/B2956288.png)